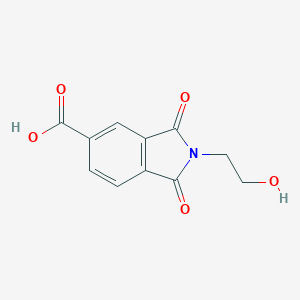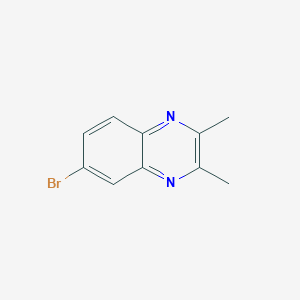
6-Bromo-2,3-dimethylquinoxaline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved through various methods, including the Friedländer synthesis, which is a classical approach for constructing quinoxaline rings. For instance, the Friedländer condensation was used to synthesize 6-bromoquinoline derivatives, which are structurally related to 6-bromo-2,3-dimethylquinoxaline . Additionally, the synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate, a chromene derivative, was performed using triphenylphosphine, dimethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde acid in dichloromethane . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 6-bromo-2,3-dimethylquinoxaline.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. Substituents on the quinoxaline core can significantly influence the compound's electronic properties and reactivity. For example, the introduction of bromine atoms can facilitate further functionalization through cross-coupling reactions . The molecular structure of related compounds, such as 6-bromoquinoline derivatives, has been shown to exhibit high emission quantum yields, indicating potential applications in optical materials .
Chemical Reactions Analysis
Quinoxaline derivatives can participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and coupling reactions. The presence of a bromine substituent, as in 6-bromo-2,3-dimethylquinoxaline, makes these compounds suitable for further functionalization through palladium-catalyzed cross-coupling reactions . Additionally, the reactivity of bromomethyl quinoxaline derivatives has been explored for the synthesis of anti-cancer drugs, highlighting the importance of these intermediates in medicinal chemistry10.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure and substituents. For example, the introduction of electron-donating or electron-withdrawing groups can affect the compound's acidity, basicity, and redox potential. The solubility of these compounds in various solvents can also vary depending on the nature of the substituents. For instance, triorganotin cations with quinoxaline derivatives exhibit solubility in water and other polar solvents . These properties are crucial for the compound's applications in chemical synthesis and pharmaceutical development.
Wissenschaftliche Forschungsanwendungen
Copper(I) Halide Polymers Synthesis
The reaction of 2,3-dimethylquinoxaline with copper(II) halides results in the formation of copper(I) compounds. One example is the synthesis of (dmq)Cu2X2, where dmq is 2,3-dimethylquinoxaline, and X represents halides. This process involves creating Cu4Br4 tetramers linked into chains by dmq ligands (Willett, Jeitler, & Twamley, 2001).
Coenzyme Q Synthesis
A key step in the synthesis of coenzyme Q involves the bromination of 2,3-dimethoxy-5-methyl-p-benzoquinone to produce 6-bromo-2,3-dimethoxy-5-methyl-p-benzoquinone. This intermediate is essential for creating various forms of coenzyme Q, which play a crucial role in cellular energy production (Inoue, Yamaguchi, Saito, & Sato, 1974).
Synthesis of Biologically Active Compounds
Bromo-4-iodoquinoline, synthesized from compounds including 6-bromoquinolin-4-ol, serves as an important intermediate for creating biologically active compounds like GSK2126458, which have potential therapeutic applications (Wang, Guo, Wang, Ouyang, & Wang, 2015).
Radio-Labeled Compounds for Tumor Imaging
Research on 7 6 Br-radio-labeled compounds, including those derived from 6-bromo-2,3-dimethylquinoxaline, has shown potential in identifying proliferating tumor cells using imaging techniques. These compounds are synthesized with high specific activity and demonstrate selective uptake in tumor tissue, indicating their potential in cancer diagnosis (Rowland, Tu, Xu, Ponde, Mach, & Welch, 2006).
Chromene Derivatives in Drug Development
The synthesis of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate involves reactions relevant to the development of drugs, particularly anticancer drugs, due to their biological activities. The study of kinetics and mechanisms in this synthesis is crucial for advancing drug development (Asheri, Habibi‐Khorassani, & Shahraki, 2016).
Antifungal Activity
The compound 2,3-dimethylquinoxaline, related to 6-bromo-2,3-dimethylquinoxaline, has been studied for its antifungal properties. This research is significant in the ongoing search for new antifungal agents to address clinical challenges posed by fungal infections (Alfadil, Alsamhan, Ali, Alkreathy, Alrabia, & Abdullah, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2,3-dimethylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXMEAHJDKXXFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346990 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dimethylquinoxaline | |
CAS RN |
18470-23-0 | |
| Record name | 6-Bromo-2,3-dimethylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00346990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What happens when 6-Bromo-2,3-dimethylquinoxaline reacts with potassium amide in liquid ammonia?
A1: The reaction of 6-Bromo-2,3-dimethylquinoxaline with potassium amide in liquid ammonia leads to the formation of both 5-amino-2,3-dimethylquinoxaline and 6-amino-2,3-dimethylquinoxaline. This reaction proceeds through the formation of a 5,6-didehydro-2,3-dimethylquinoxaline intermediate. [, ]
Q2: What is significant about the formation of 5,6-didehydro-2,3-dimethylquinoxaline in this reaction?
A2: The isolation of both the 5-amino and 6-amino products, alongside the identification of the 5,6-didehydro-2,3-dimethylquinoxaline intermediate, provides valuable insight into the mechanism of this reaction. This suggests that the reaction doesn't proceed through a simple nucleophilic aromatic substitution. Instead, it hints at a more complex mechanism potentially involving an elimination-addition pathway. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)

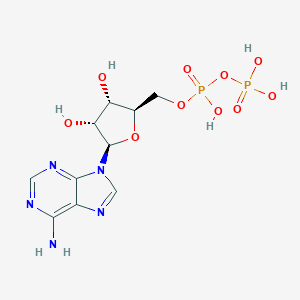
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
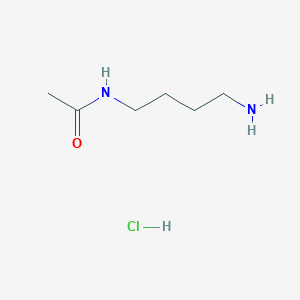
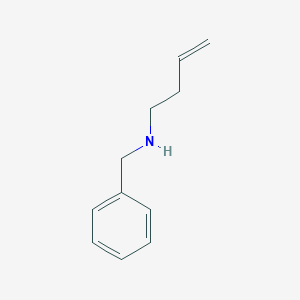
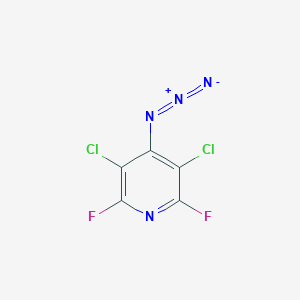
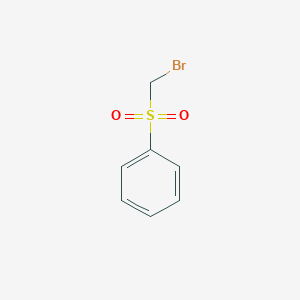
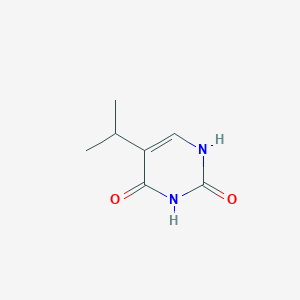
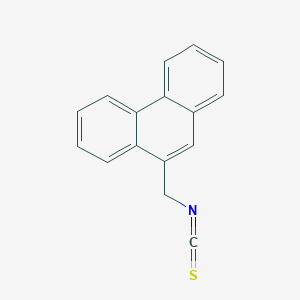
![1-[(3aR,4R,6R,6aR)-2-[4-[2-chloroethyl(methyl)amino]phenyl]-6-(hydroxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B100489.png)
